molecular formula C10H9ClN2 B11905367 6-Chloro-1-methylisoquinolin-3-amine

6-Chloro-1-methylisoquinolin-3-amine

Cat. No.: B11905367
M. Wt: 192.64 g/mol
InChI Key: FVSQTOZSJGWJBZ-UHFFFAOYSA-N
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Description

6-Chloro-1-methylisoquinolin-3-amine is a chemical compound with the molecular formula C10H9ClN2. It belongs to the class of isoquinolines, which are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium-catalyzed C-H bond activation and cyclization with an internal alkyne .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Chloro-1-methylisoquinolin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylisoquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 6-Chloro-1-methylisoquinolin-3-amine, which lacks the chloro and methyl groups.

    Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring system.

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.

Uniqueness

This compound is unique due to the presence of both a chloro and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and modify its pharmacokinetic properties .

Biological Activity

6-Chloro-1-methylisoquinolin-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

PropertyValue
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name This compound
InChI Key FVSQTOZSJGWJBZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=CC(=N1)N)Cl

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes in antimicrobial applications or interfere with cell signaling pathways in cancer research.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against Staphylococcus aureus, particularly focusing on their ability to bind to the bacterial protein FtsZ, which is crucial for bacterial cell division. The binding affinity and subsequent inhibition of FtsZ by these compounds suggest a promising avenue for developing new antibiotics .

Anticancer Activity

In cancer research, this compound has been investigated for its potential to disrupt cancer cell proliferation and induce apoptosis. The compound's mechanism involves targeting specific oncogenic pathways, thereby inhibiting tumor growth. Case studies have demonstrated that certain derivatives can significantly reduce the viability of various cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that this compound exhibited comparable efficacy to established antibiotics, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Properties : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study also explored the compound's effect on key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity and selectivity. The following findings summarize key research outcomes:

  • Enhanced Antimicrobial Activity : Structural modifications have led to derivatives with improved binding affinity to bacterial targets, resulting in enhanced antimicrobial potency against resistant strains .
  • Selective Cytotoxicity : Certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for potential drug development.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

6-chloro-1-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9ClN2/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3,(H2,12,13)

InChI Key

FVSQTOZSJGWJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC(=N1)N)Cl

Origin of Product

United States

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